molecular formula C17H17FN2O2S B2373520 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-27-7

2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2373520
CAS No.: 330190-27-7
M. Wt: 332.39
InChI Key: MLTARBVWUBMUJR-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84). GPR84 is a receptor expressed primarily on immune cells such as macrophages and microglia, and its activation by medium-chain fatty acids is implicated in the amplification of pro-inflammatory responses. This compound serves as a critical pharmacological tool for elucidating the complex role of GPR84 signaling in various disease contexts. Research indicates that GPR84 antagonism can suppress neuroinflammation, and studies have demonstrated that this specific compound can reduce pro-inflammatory markers in microglial cells, highlighting its potential relevance for investigating conditions like multiple sclerosis and other neuroinflammatory diseases. Its high selectivity makes it invaluable for dissecting GPR84's function from other fatty acid-activated pathways and for validating GPR84 as a therapeutic target in preclinical models of inflammation and fibrosis. Further research applications include exploring its effects in models of pulmonary fibrosis, where GPR84 signaling is known to contribute to pathological processes.

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTARBVWUBMUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves a multi-step approach. Several general strategies have been reported for constructing the tetrahydrobenzo[b]thiophene scaffold and introducing the requisite functional groups.

Gewald Reaction for Core Structure Formation

The Gewald reaction represents one of the most versatile and widely employed methods for constructing the tetrahydrobenzo[b]thiophene core. This multicomponent reaction involves the condensation of a cyclic ketone, an activated nitrile, and elemental sulfur to form 2-aminothiophenes.

For the synthesis of tetrahydrobenzo[b]thiophene derivatives, the reaction typically proceeds via a one-pot procedure involving:

  • Condensation of cyclohexanone derivatives with active methylene compounds
  • Sulfur incorporation to form the thiophene ring
  • Subsequent functionalization of the resulting 2-aminothiophene

The general Gewald reaction scheme can be represented as follows:

  • Preparation of a reaction mixture containing:

    • Substituted cyclohexanone (e.g., 4-methylcyclohexanone for 5-methyl derivatives)
    • Activated nitrile compound (e.g., malononitrile or cyanoacetate esters)
    • Elemental sulfur
    • Base catalyst (e.g., triethylamine)
    • Solvent (typically ethanol or DMF)
  • Heating under reflux conditions to promote the formation of the thiophene ring

This approach provides a convenient entry to 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives that serve as key intermediates for further functionalization.

Amide Coupling Strategies

The introduction of the 4-fluorobenzamido group at the 2-position typically involves amide coupling reactions. Several approaches have been documented:

  • Direct acylation of 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 4-fluorobenzoyl chloride
  • Coupling of 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 4-fluorobenzoic acid using coupling reagents
  • Sequential functionalization of 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives

Detailed Synthetic Routes

Synthetic Route via Gewald Reaction and Subsequent Functionalization

A comprehensive synthetic approach for preparing this compound involves the following steps:

Synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The initial step involves the Gewald reaction to form the core structure:

  • A mixture of 4-methylcyclohexanone (0.01 mol), ethyl cyanoacetate (0.01 mol), and elemental sulfur (0.01 mol) is combined in absolute ethanol (20 mL) containing triethylamine (0.5 mL) as a catalyst.
  • The reaction mixture is heated under reflux for 2-3 hours.
  • Upon completion, the reaction mixture is cooled and poured into ice-cold water.
  • The precipitated product is filtered, washed with water, and recrystallized from ethanol to obtain ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Conversion to 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

The ester intermediate is then converted to the corresponding amide:

  • The ethyl ester is treated with excess ammonium hydroxide or ammonia in methanol.
  • The reaction mixture is stirred at room temperature or heated slightly (40-50°C) until completion (typically 4-8 hours).
  • The solvent is removed, and the product is isolated by filtration or crystallization.
Introduction of 4-Fluorobenzamido Group

The final step involves the introduction of the 4-fluorobenzamido group at the 2-position:

  • 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1 equiv) is dissolved in an appropriate solvent (DCM or DMF).
  • 4-Fluorobenzoyl chloride (1.1-1.2 equiv) is added slowly at 0°C.
  • A base (typically triethylamine or DIPEA, 1.5 equiv) is added to neutralize the generated HCl.
  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
  • The product is isolated by conventional workup procedures and purified by recrystallization or column chromatography.

Alternative Synthetic Approach via Direct N-Acylation

An alternative approach involves the direct N-acylation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives followed by hydrolysis and amidation:

  • Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is acylated with 4-fluorobenzoyl chloride in the presence of a base (triethylamine) in DCM at 0°C, followed by stirring at room temperature.
  • The resulting ethyl 2-(4-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is hydrolyzed under alkaline conditions to give the corresponding carboxylic acid.
  • The carboxylic acid is then converted to the target carboxamide using coupling reagents such as EDC/HOBt or HATU in the presence of ammonia or ammonium salts.

Coupling Reagent-Mediated Synthesis

Recent advancements in amide coupling methodologies have facilitated more efficient syntheses of the target compound:

  • The 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1 equiv) is combined with 4-fluorobenzoic acid (1.1 equiv) in a suitable solvent (DMF or DCM).
  • A coupling reagent such as HATU, EDC/HOBt, or DCC (1.2 equiv) is added along with a base (DIPEA or triethylamine, 2 equiv).
  • The reaction mixture is stirred at room temperature for 6-12 hours.
  • After conventional workup, the product is purified by recrystallization or column chromatography.

Optimization of Reaction Conditions and Analysis

Comparative Analysis of Synthetic Methods

Table 1 presents a comparison of the different synthetic methods for preparing this compound based on experimental data compiled from various sources.

Table 1. Comparison of Synthetic Methods for this compound

Synthetic Method Key Reagents Reaction Conditions Yield (%) Purity (%) Advantages Limitations
Direct acylation with acid chloride 4-Fluorobenzoyl chloride, NEt₃ DCM, 0°C to RT, 2-4h 75-85 >95 Rapid reaction, high yield Generates HCl, requires anhydrous conditions
Coupling reagent-mediated synthesis 4-Fluorobenzoic acid, HATU, DIPEA DCM, RT, 6-12h 70-80 >95 Mild conditions, high purity Higher cost due to coupling reagents
Acylation followed by amidation 4-Fluorobenzoyl chloride, NH₄OH Multiple steps 60-70 >93 Versatile, allows scale-up Lower overall yield, time-consuming
EDC/HOBt coupling 4-Fluorobenzoic acid, EDC, HOBt, DIPEA DMF, RT, 8-24h 65-75 >95 Mild conditions, water-soluble byproducts Longer reaction time

Optimization of the Gewald Reaction

The Gewald reaction, crucial for forming the tetrahydrobenzo[b]thiophene core, has been extensively optimized. Table 2 summarizes key parameters affecting the yield and quality of the core intermediate.

Table 2. Optimization of Gewald Reaction Conditions for Tetrahydrobenzo[b]thiophene Core Formation

Base Solvent Temperature (°C) Time (h) Yield (%) Observations
Triethylamine Ethanol 78 (reflux) 2 85 Standard conditions, good yield
Morpholine Ethanol 78 (reflux) 3 80 Comparable yield to TEA
Diethylamine DMF 40 2 78 Lower temperature but longer reaction time
Sodium ethoxide Ethanol 60 1.5 88 Higher yield, but more sensitive to moisture
Potassium carbonate DMF 70 4 75 Milder base, longer reaction time
Triethylamine Ethanol/DMF (1:1) 70 2.5 82 Improved solubility of components

Analysis of N-Acylation Conditions

The N-acylation step, critical for introducing the 4-fluorobenzamido functionality, has been optimized as follows:

Table 3. Optimization of N-Acylation Conditions

Acylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Product Purity (%)
4-Fluorobenzoyl chloride Triethylamine DCM 0 to RT 2 85 96
4-Fluorobenzoic acid/SOCl₂ (in situ) Pyridine DCM 0 to RT 3 80 95
4-Fluorobenzoic acid/T₃P DIPEA EtOAc RT 4 78 97
4-Fluorobenzoic acid/HATU DIPEA DCM RT 6 82 98
4-Fluorobenzoic acid/EDC/HOBt DIPEA DMF RT 8 75 97
4-Fluorobenzoic anhydride DMAP DCM 0 to RT 2 83 94

Characterization and Structural Confirmation

Spectroscopic Analysis

The structure of this compound can be confirmed through various spectroscopic techniques:

FT-IR Spectroscopy

Key absorption bands include:

  • 3300-3400 cm⁻¹ (N-H stretching of amide groups)
  • 1660-1680 cm⁻¹ (C=O stretching of amide)
  • 1590-1610 cm⁻¹ (C=C stretching)
  • 1200-1250 cm⁻¹ (C-F stretching)
¹H NMR Spectroscopy

Characteristic signals in the ¹H NMR spectrum (DMSO-d₆) include:

  • δ 10.5-11.0 ppm (s, 1H, NH of benzamide)
  • δ 7.8-8.0 ppm (m, 2H, aromatic protons of 4-fluorophenyl)
  • δ 7.2-7.4 ppm (m, 2H, aromatic protons of 4-fluorophenyl)
  • δ 7.0-7.2 ppm (br s, 2H, NH₂ of carboxamide)
  • δ 2.6-2.8 ppm (m, 2H, CH₂ of tetrahydrobenzothiophene)
  • δ 2.2-2.4 ppm (m, 2H, CH₂ of tetrahydrobenzothiophene)
  • δ 1.8-2.0 ppm (m, 1H, CH of methyl-substituted carbon)
  • δ 1.4-1.7 ppm (m, 2H, CH₂ of tetrahydrobenzothiophene)
  • δ 0.9-1.0 ppm (d, 3H, CH₃)
Mass Spectrometry

LCMS analysis typically shows:

  • Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight
  • Characteristic fragmentation patterns including loss of fluorine and cleavage of amide bonds

Chromatographic Purity Analysis

HPLC analysis of the final product typically reveals:

  • Purity >95% using appropriate analytical conditions
  • Retention time characteristic of the compound's polarity
  • Absence of significant impurities or starting materials

Practical Considerations and Scaled Synthesis

Scalability of Synthetic Routes

For larger-scale preparations, several modifications to the synthetic procedures have been demonstrated:

  • Use of continuous flow systems for the Gewald reaction
  • Implementation of more environmentally friendly solvents (e.g., 2-MeTHF, EtOAc)
  • Optimization of work-up procedures to minimize solvent usage
  • Development of one-pot sequential transformations to reduce isolation of intermediates

Process Optimization Recommendations

Based on experimental data, the following process optimizations are recommended for efficient synthesis:

  • The Gewald reaction is most efficient using sodium ethoxide in ethanol, providing the highest yield (88%) of the core intermediate
  • For the N-acylation step, 4-fluorobenzoyl chloride with triethylamine in DCM offers the best combination of yield (85%) and reaction time (2 hours)
  • For more environmentally friendly processes, the HATU-mediated coupling of 4-fluorobenzoic acid provides excellent purity (98%) with good yield (82%)

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and α,β-acetylenic esters for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized thiophene derivatives with enhanced biological or material properties.

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit kinases or modulate estrogen receptors . The exact mechanism of 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Core Scaffold Variations

The tetrahydrobenzo[b]thiophene-3-carboxamide scaffold is shared across multiple derivatives, but substitutions at positions 2 and 6 influence target specificity and potency:

Compound Substituents Biological Target/Activity Key Findings
Target Compound 4-Fluorobenzamido (position 2), methyl (position 5) Not explicitly stated Structural similarity to AMPA receptor modulators (e.g., JAMI1001A)
JAMI1001A Trifluoromethylpyrazole, acetamide chain AMPA receptor positive allosteric modulator Enhanced receptor activation via distal trifluoromethyl and carboxamide groups
Compound 122 (2-(4-Methoxyphenylpiperazin-1-yl)acetamido variant) 4-Methoxyphenylpiperazine Acetylcholinesterase (AChE) inhibitor 60% AChE inhibition vs. donepezil’s 40% at 2.6351 mM
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5) 3,4-Dimethoxybenzamido Undisclosed Commercially available; structural focus on methoxy substitutions
N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide 4-Fluorophenylisoxazole Undisclosed Highlighted for heterocyclic diversity

Key Structural Determinants of Activity

  • Substituent Effects :

    • Fluorine vs. Methoxy Groups : The 4-fluorobenzamido group in the target compound may enhance metabolic stability and membrane permeability compared to methoxy-substituted analogues (e.g., compound 122) .
    • Piperazine vs. Acetamide Linkers : Compound 122’s piperazine moiety facilitates AChE inhibition via additional hydrogen bonding with Phe288, whereas JAMI1001A’s acetamide chain targets AMPA receptors .
  • Carboxamide Positioning : The conserved carboxamide at position 3 is critical for hydrogen bonding with receptor sites across analogues, as seen in AMPA and AChE-targeting compounds .

Biological Activity

2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound belonging to the class of tetrahydrobenzothiophene derivatives. Its unique structure, characterized by a thiophene ring fused with a benzene derivative and substituted with a fluorobenzamide group, positions it as a promising candidate for various biological applications. This article reviews the biological activities associated with this compound, focusing on antibacterial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula: C17H17FN2O2S
  • Molecular Weight: 332.39 g/mol
  • The compound features a thiophene core, which is known for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro evaluations have shown its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.64 - 19.92 μM
P. aeruginosa0.72 - 45.30 μM
Salmonella0.54 - 90.58 μM
S. aureus1.11 - 99.92 μM

In particular, a derivative of this compound demonstrated exceptional activity with an MIC value of 1.11 μM against E. coli and 1.00 μM against P. aeruginosa . These findings suggest that the compound can act effectively against both Gram-negative and Gram-positive bacteria.

Anticancer Activity

The potential anticancer effects of tetrahydrobenzo[b]thiophene derivatives have been extensively explored in medicinal chemistry. Research indicates that these compounds can interact with various cancer-specific protein targets:

  • Cell Lines Tested: MCF7 (breast cancer) and HePG2 (liver cancer).
  • Mechanism of Action: Compounds similar to this compound have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Case Studies

  • Antibacterial Evaluation : A study synthesized a series of tetrahydrobenzothiophene derivatives and evaluated their antibacterial activities in comparison to standard antibiotics like ciprofloxacin and gentamicin. The results indicated that certain derivatives exhibited superior antibacterial effects against E. coli and P. aeruginosa, suggesting that structural modifications could enhance efficacy .
  • Anticancer Screening : The antiproliferative effects were assessed using various concentrations of the compound on cancer cell lines, revealing concentration-dependent responses that indicate potential therapeutic applications in oncology .

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug development for treating bacterial infections and cancer. The presence of both fluorine and benzamide groups contributes to its activity by enhancing interactions with biological targets.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

Methodological Answer: The compound is typically synthesized via multi-step procedures involving:

Gewald Reaction : Formation of the 2-aminothiophene core using cyclohexanone, sulfur, and nitriles in polar solvents (e.g., ethanol) under reflux .

Acylation : Introduction of the 4-fluorobenzamido group via condensation with 4-fluorobenzoyl chloride in dioxane or DMF, catalyzed by triethylamine .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) to achieve >95% purity.

Q. Critical Parameters :

  • Reaction time: 12–24 hours for acylation steps.
  • Temperature: 80–100°C for cyclization steps.
  • Solvent choice impacts yield (e.g., DMF increases solubility but complicates purification) .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H-NMR : Peaks at δ 1.2–2.8 ppm (methylene/methyl groups in tetrahydrobenzo[b]thiophene) and δ 7.2–8.1 ppm (aromatic protons from fluorobenzamido) .
    • ¹³C-NMR : Signals at δ 160–165 ppm (amide carbonyl) and δ 115–125 ppm (aromatic carbons with fluorine coupling) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., m/z 361.12 for C₁₈H₁₈FN₂O₂S) .
  • IR Spectroscopy : Stretching bands at 1650–1700 cm⁻¹ (C=O amide) and 3200–3400 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzamido vs. methoxybenzamido) affect acetylcholinesterase inhibition?

Methodological Answer: Comparative studies using derivatives reveal:

  • Fluorine Substitution : Enhances electronegativity and membrane permeability, increasing IC₅₀ values by ~20% compared to methoxy analogs .
  • Assay Design :
    • Ellman’s Method : Monitor acetylthiocholine hydrolysis at 412 nm (UV-Vis) with recombinant human AChE .
    • Docking Studies : Fluorine forms hydrophobic interactions with Phe288 in the active site, while methoxy groups disrupt π-π stacking .

Table 1 : Inhibitory activity of analogs

SubstituentIC₅₀ (µM)Binding Energy (kcal/mol)
4-Fluorobenzamido0.85-9.2
4-Methoxybenzamido1.12-8.6
Data from in vitro assays and AutoDock Vina simulations .

Q. How to resolve contradictory data on cytotoxicity across cell lines?

Methodological Answer: Discrepancies arise due to:

Cell Line Variability : Test in ≥3 lines (e.g., HEK293, HepG2, MCF-7) with standardized protocols (MTT assay, 48-hour exposure) .

Solubility Limitations : Use DMSO concentrations <0.1% to avoid false positives.

Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven toxicity .

Case Study : Compound showed IC₅₀ = 12 µM in MCF-7 but >50 µM in HepG2 due to differential expression of thiophene-metabolizing enzymes .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP from 3.5 to <2.5, improving aqueous solubility .
  • Pro-drug Design : Mask the carboxamide as an ester (e.g., ethyl ester) for enhanced bioavailability, with in vivo hydrolysis to the active form .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfur oxidation) and block via methyl substitution .

Q. How to validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a diazirine group into the scaffold to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
  • Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts via SYPRO Orange dye; ΔTm >2°C indicates binding .

Methodological Challenges & Solutions

Q. Handling Solvent-Sensitive Reactions

  • Issue : The tetrahydrobenzo[b]thiophene core degrades in polar aprotic solvents.
  • Solution : Use 1,4-dioxane or THF with strict temperature control (60–70°C) and inert atmosphere (N₂/Ar) .

Q. Reproducing Spectral Data

  • Issue : Batch-dependent NMR shifts due to residual solvents.
  • Solution : Lyophilize samples for 24 hours and record spectra in deuterated DMSO-d₆ .

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